molecular formula C10H18S2 B12921231 1,2-Bis(butylthio)ethyne CAS No. 66566-76-5

1,2-Bis(butylthio)ethyne

Cat. No.: B12921231
CAS No.: 66566-76-5
M. Wt: 202.4 g/mol
InChI Key: UGNJNKOTFXKBCC-UHFFFAOYSA-N
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Description

1,2-Bis(butylthio)ethyne is a disubstituted alkyne featuring two butylthio (-S-C₄H₉) groups attached to a carbon-carbon triple bond. These compounds are of interest in organic synthesis, materials science, and coordination chemistry due to their electronic and steric properties .

Properties

CAS No.

66566-76-5

Molecular Formula

C10H18S2

Molecular Weight

202.4 g/mol

IUPAC Name

1-(2-butylsulfanylethynylsulfanyl)butane

InChI

InChI=1S/C10H18S2/c1-3-5-7-11-9-10-12-8-6-4-2/h3-8H2,1-2H3

InChI Key

UGNJNKOTFXKBCC-UHFFFAOYSA-N

Canonical SMILES

CCCCSC#CSCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(butylthio)ethyne can be synthesized through a multi-step process involving the reaction of butylthiol with acetylene derivatives. One common method involves the use of cuprous n-butylmercaptide as an intermediate. The reaction typically requires heating under reflux with mechanical stirring in the presence of solvents like ethanol and quinoline .

Industrial Production Methods

While specific industrial production methods for 1,2-Bis(butylthio)ethyne are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(butylthio)ethyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the butylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ethyne derivatives.

Scientific Research Applications

Organic Synthesis

1,2-Bis(butylthio)ethyne serves as a crucial reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex molecular architectures. The compound can be utilized to create various derivatives through reactions such as:

  • C-S Cross-Coupling Reactions : This method enables the formation of carbon-sulfur bonds, which are essential in synthesizing thiol-containing compounds. The use of palladium catalysts allows for high yields and efficient reactions under mild conditions .
  • Synthesis of Functionalized Dithioles : The compound is instrumental in synthesizing benzo[1,2-d;4,5-d′]bis[1,3]dithioles, which are important for developing fluorescent dyes and conjugated polymers used in electronic applications .

Materials Science

In materials science, 1,2-Bis(butylthio)ethyne is explored for its potential in creating advanced materials with unique properties:

  • Fluorescent Dyes : The derivatives of 1,2-bis(butylthio)ethyne are incorporated into fluorescent dyes that exhibit large Stokes shifts. These dyes are promising candidates for super-resolution microscopy techniques such as stimulated emission depletion microscopy .
  • Conjugated Polymers : The compound's derivatives can be used to produce conjugated polymers that respond to oxidation, making them suitable for sensor applications and electronic devices .

Case Study 1: Development of Fluorescent Dyes

Research has shown that benzo[1,2-d;4,5-d′]bis[1,3]dithioles derived from 1,2-bis(butylthio)ethyne can be synthesized efficiently through optimized C-S coupling methods. These compounds were characterized by their fluorescence properties and potential applications in bioimaging and sensing technologies.

Case Study 2: Synthesis of Triarylmethyl Radicals

Another study focused on the use of 1,2-bis(butylthio)ethyne in synthesizing triarylmethyl radicals. These radicals are stable and have applications in electron paramagnetic resonance (EPR) spectroscopy for studying biomolecular structures and dynamics. The research highlighted the effectiveness of using these radicals as sensors for local oxygen concentrations within biological systems .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Organic SynthesisC-S Cross-Coupling ReactionsHigh yields under mild conditions
Materials ScienceDevelopment of Fluorescent DyesLarge Stokes shifts; potential for bioimaging
Functional MaterialsSynthesis of Conjugated PolymersResponse to oxidation; suitable for sensors
Radical ChemistrySynthesis of Triarylmethyl RadicalsStability; useful in EPR spectroscopy

Mechanism of Action

The mechanism of action of 1,2-Bis(butylthio)ethyne involves its interaction with various molecular targets. The butylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. The ethyne backbone provides a site for further functionalization, allowing the compound to engage in a wide range of chemical transformations .

Comparison with Similar Compounds

1,2-Bis(4-methoxyphenyl)ethyne

  • Structure : Two 4-methoxyphenyl groups attached to ethyne.
  • Synthesis : Prepared at room temperature using molecular sieves (5Å) and THF, followed by purification via silica gel chromatography .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.43–6.64 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Applications : Used in photoactive materials and as a precursor for meta-functionalization reactions .

1,2-Bis(triphenylsilyl)ethyne (A11)

  • Structure : Triphenylsilyl (-SiPh₃) substituents.
  • Synthesis : Obtained via sublimation (62% yield) and characterized by ¹H NMR (δ 6.43–6.64 ppm for aromatic protons) .
  • Properties : High thermal stability due to bulky silyl groups, making it suitable for high-temperature applications .

1,2-Bis(trimethylgermyl)ethyne (A18)

  • Structure : Trimethylgermyl (-GeMe₃) substituents.
  • Synthesis : Sublimation at 80°C (81% yield) .
  • Spectroscopy :
    • ¹H NMR : δ 0.34 ppm (Ge-CH₃) .
    • EA : Matches calculated values (C: 37.43%, H: 7.21%) .
  • Applications: Potential use in semiconductor materials due to germanium’s electronic properties .

(Z)-1,2-Bis(benzylthio)-ethylene

  • Structure : Benzylthio (-S-CH₂Ph) groups on an ethylene backbone.
  • Molecular Weight : 272.43 g/mol .
  • Stereochemistry : Z-configuration confirmed by NMR .
  • Applications : Explored in polymer chemistry and as a ligand in metal complexes .

1,2-Bis(ethylthio)ethene

  • Structure : Ethylthio (-S-C₂H₅) substituents on ethene.
  • Synthesis : Multiple routes reported, including thiol-ene reactions .
  • Properties : Lower molecular weight (148.29 g/mol) compared to aryl-substituted analogs .

Data Tables

Key Research Findings

  • Electronic Effects : Bulky substituents (e.g., silyl, germyl) enhance thermal stability but reduce solubility, whereas thioether groups improve coordination with transition metals .
  • Stereochemical Influence : Z/E isomerism in bis(thio)ethylene derivatives affects reactivity and material properties .
  • Synthetic Challenges : Aryl-substituted ethynes (e.g., 4-methoxyphenyl) require mild conditions to prevent decomposition, while silyl/germyl analogs need sublimation for purification .

Biological Activity

1,2-Bis(butylthio)ethyne, a compound characterized by its unique structure featuring two butylthio groups attached to an ethyne backbone, has garnered attention in the field of medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action.

Chemical Structure and Properties

1,2-Bis(butylthio)ethyne can be represented structurally as follows:

C6H10S2\text{C}_6\text{H}_{10}\text{S}_2

This compound is known for its stability and reactivity due to the presence of the ethyne linkage, which can participate in various chemical reactions such as oxidation and reduction.

Biological Activity

Antimicrobial Properties

Research indicates that 1,2-Bis(butylthio)ethyne exhibits significant antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Potential

In addition to its antimicrobial properties, 1,2-Bis(butylthio)ethyne has shown promise as an anticancer agent. It induces apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to interact with enzymes that regulate apoptosis, thereby promoting programmed cell death in malignant cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of 1,2-Bis(butylthio)ethyne against common uropathogens. The results demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The study concluded that this compound could be a viable candidate for developing new antibiotics amid rising antibiotic resistance .

Study 2: Cancer Cell Line Testing

Another investigation focused on the anticancer effects of 1,2-Bis(butylthio)ethyne on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM), resulting in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that treatment with 50 µM led to a significant increase in apoptotic cells compared to control groups .

The biological activity of 1,2-Bis(butylthio)ethyne can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in bacterial cell wall synthesis and cancer cell survival pathways.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within microbial and cancer cells, leading to cellular damage.
  • Apoptosis Induction : By modulating signaling pathways such as the Bcl-2 family proteins, it promotes apoptosis in cancer cells.

Data Summary

Biological ActivityTarget Organisms/CellsEffective ConcentrationMechanism
AntimicrobialE. coli, S. aureus50 µg/mLCell wall synthesis inhibition
AnticancerMCF-7 (breast cancer)50 µMApoptosis induction

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